(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime
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Description
(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime is a useful research compound. Its molecular formula is C14H10N4O3 and its molecular weight is 282.259. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Imidazo[1,5-a]pyridine derivatives, including compounds related to (E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime, have been extensively studied for their unique chemical properties and synthesis methods. For instance, the work by Kirilyuk et al. (2003) demonstrates the synthesis of pH-sensitive spin probes through the Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides, showcasing the compound's potential in creating sensitive diagnostic tools (Kirilyuk et al., 2003). Additionally, Saddik et al. (2012) evaluated the catalytic activity of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol, highlighting the compound's role in catalysis and its potential in industrial applications (Saddik et al., 2012).
Material Science and Corrosion Inhibition
Research by Ech-chihbi et al. (2019) on imidazopyridine derivatives as corrosion inhibitors for carbon steel in acidic media provides insights into the application of this compound in material science. These derivatives show promising results in protecting metals from corrosion, indicating the compound's utility in extending the life of metal components in various industries (Ech-chihbi et al., 2019).
Fluorescence and Optical Applications
The synthesis and characterization of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines by Shibahara et al. (2009) reveal the potential of this compound in the development of fluorescent materials. These compounds exhibit significant fluorescence emission, suggesting their application in optical materials and sensors (Shibahara et al., 2009).
Drug Discovery and Medicinal Chemistry
Although the request specified to exclude drug use and dosage information, it's worth noting that the structural framework of imidazo[1,5-a]pyridines, including the (E)-3-(4-nitrophenyl) variant, has been explored in drug discovery. Research by Linton et al. (2011) on reducing metabolism mediated by aldehyde oxidase highlights the medicinal chemistry relevance of these compounds, demonstrating their potential in the development of new therapeutic agents (Linton et al., 2011).
Properties
IUPAC Name |
(NE)-N-[[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-15-9-12-13-3-1-2-8-17(13)14(16-12)10-4-6-11(7-5-10)18(20)21/h1-9,19H/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQZRAGNFYSNL-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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